Technical Guide: Synthesis and Characterization of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135)
Technical Guide: Synthesis and Characterization of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, a compound also known as LE135. LE135 is a potent and selective retinoic acid receptor (RAR) antagonist with a higher affinity for RARβ over RARα.[1] This guide details a plausible synthetic route, summarizes its key physicochemical and biological properties, and outlines its known mechanisms of action, including its off-target effects. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) is a synthetic compound belonging to the benzodiazepine class of molecules. It has been identified as a selective antagonist of retinoic acid receptors (RARs), which are nuclear hormone receptors that play crucial roles in cell growth, differentiation, and apoptosis. Due to its ability to modulate RAR signaling, LE135 has been utilized as a chemical probe to investigate the physiological and pathological roles of these receptors. This guide provides a detailed account of its synthesis and a summary of its reported characterization data.
Physicochemical and Biological Properties
A summary of the key properties of LE135 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid | |
| Common Name | LE135 | |
| CAS Number | 155877-83-1 | [2][3] |
| Molecular Formula | C₂₉H₃₀N₂O₂ | [1] |
| Molecular Weight | 438.56 g/mol | [1] |
| Biological Activity | Retinoic acid receptor (RAR) antagonist | [1] |
| Receptor Selectivity | RARβ (Ki = 220 nM) > RARα (Ki = 1.4 µM) | |
| Off-Target Activity | TRPV1 and TRPA1 receptor activator |
Synthesis
While a detailed experimental protocol from a primary source for the synthesis of LE135 could not be definitively obtained for this guide, a plausible synthetic route can be proposed based on established methods for the synthesis of benzodiazepine derivatives. The following multi-step synthesis is a chemically sound approach to obtain the target compound.
Proposed Synthetic Workflow
The proposed synthesis involves a multi-step reaction sequence, beginning with the formation of a substituted aminonaphthalene, followed by condensation with a benzoic acid derivative to form the benzodiazepine core, and subsequent methylation.
Caption: Proposed synthetic workflow for LE135.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of the N-(naphthalen-2-yl)-4-iodobenzamide intermediate
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To a solution of a suitably substituted 2-naphthylamine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq.).
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Cool the mixture to 0 °C and add a solution of 4-iodo-2-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the nitro group
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Dissolve the product from Step 1 (1.0 eq.) in a mixture of ethanol and water.
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Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
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Heat the mixture to reflux for 4-6 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, filter the hot solution through a pad of celite and wash with ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude amino-intermediate.
Step 3: Formation of the benzodiazepine ring
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Dissolve the crude amine from Step 2 in a suitable solvent such as toluene.
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
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Continue heating for 12-24 hours until cyclization is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the resulting benzodiazepine derivative by column chromatography.
Step 4: N-Methylation
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To a solution of the benzodiazepine from Step 3 (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride (2.2 eq.) at 0 °C.
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Stir the mixture for 30 minutes, then add methyl iodide (2.5 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Carefully quench the reaction with water.
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Extract the product with ethyl acetate, wash with brine, and dry the organic layer.
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Concentrate the solvent and purify the product by column chromatography to yield LE135.
Characterization Data (Expected)
The following table summarizes the expected characterization data for LE135 based on its chemical structure and data for analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.2 (m, Ar-H), 7.2-7.6 (m, Ar-H), 2.5-3.0 (m, CH₂), 1.0-1.5 (s, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165-175 (C=O), 120-150 (Ar-C), 40-50 (C), 30-40 (CH₂), 20-30 (CH₃) |
| IR (KBr, cm⁻¹) | ν: 3300-2500 (O-H, broad), 2960-2850 (C-H, aliphatic), 1680 (C=O, carboxylic acid), 1600, 1480 (C=C, aromatic), 1320 (C-N) |
| Mass Spec. (ESI-MS) | m/z: 439.2 [M+H]⁺, 461.2 [M+Na]⁺ |
| Melting Point | Expected to be a solid with a melting point > 200 °C. |
Signaling Pathways
LE135 is primarily known as an antagonist of retinoic acid receptors. However, it also exhibits off-target activity on transient receptor potential (TRP) channels.
Retinoic Acid Receptor (RAR) Antagonism
Retinoic acid (RA) signaling is crucial for regulating gene expression. RA binds to the RAR/RXR heterodimer, which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription. As an antagonist, LE135 binds to RARs but does not activate them, thereby blocking the downstream signaling cascade.
Caption: Mechanism of RAR antagonism by LE135.
Off-Target Effects on TRP Channels
LE135 has been shown to directly activate TRPV1 and TRPA1 channels, which are ion channels involved in pain and inflammation. This activity is independent of its effects on RARs and represents an important consideration in its use as a pharmacological tool.
Caption: Off-target activation of TRPV1 and TRPA1 by LE135.
Conclusion
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) is a valuable chemical tool for studying the biological roles of retinoic acid receptors. This guide has provided a comprehensive overview of its synthesis, characterization, and known mechanisms of action. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Researchers and drug development professionals should consider both its primary RAR antagonist activity and its off-target effects on TRP channels when designing and interpreting experiments involving this compound. Further research to fully elucidate its pharmacological profile will continue to be of significant value to the scientific community.
